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Compound of Interest

Compound Name: 3-hydrazinyl-N,N-dimethylaniline

CAS No.: 940924-81-2

Cat. No.: B3195934

Get Quote

Abstract
This guide details the strategic application of 3-hydrazinyl-N,N-dimethylaniline (CAS:

940924-81-2 / HCl salt: 1177344-05-6) as a high-value building block in medicinal chemistry.

Unlike simple phenylhydrazine, the presence of the meta-dimethylamino group introduces

unique electronic and steric properties, making this intermediate critical for synthesizing amino-

functionalized indoles (via Fischer synthesis) and N-aryl pyrazoles (via condensation).[1] These

scaffolds are ubiquitous in kinase inhibitors, CNS-active agents, and fluorescent biological

probes.[1] This document provides validated protocols, mechanistic insights into

regioselectivity, and safety frameworks for handling this reactive hydrazine derivative.[1]

Introduction & Chemical Profile[2][3][4][5]
3-Hydrazinyl-N,N-dimethylaniline is a bifunctional intermediate combining a nucleophilic

hydrazine moiety with an electron-rich aromatic core. Its utility stems from its ability to introduce

a pre-functionalized nitrogen handle into heterocyclic cores, avoiding the need for late-stage
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nitration/reduction sequences which can be incompatible with sensitive drug pharmacophores.

[1]

Chemical Properties
Property Specification

IUPAC Name 3-hydrazinyl-N,N-dimethylaniline

Molecular Formula C₈H₁₃N₃

Molecular Weight 151.21 g/mol

Appearance
Viscous oil (free base) or off-white solid (HCl

salt)

Solubility
Soluble in MeOH, DMSO, DCM; HCl salt soluble

in water

Stability Oxidation-sensitive; store under Argon at -20°C

Handling & Stability (Expert Insight)
Critical Caution: Like most arylhydrazines, this compound is prone to air oxidation, forming

diazenes and tars.[1]

Free Base vs. Salt: The dihydrochloride salt is significantly more stable than the free base.

We recommend generating the free base in situ immediately prior to reaction to maximize

yield.

Toxicity: Hydrazines are potential genotoxins. All weighing and handling must occur in a

chemically resistant glovebox or a high-efficiency fume hood.

Key Reaction Pathways & Mechanistic Insights
Pathway A: The Fischer Indole Synthesis
The most powerful application of this intermediate is the synthesis of 6-(dimethylamino)indoles.

When reacting a meta-substituted hydrazine, two regioisomers are theoretically possible.
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Regioselectivity Challenge: Cyclization can occur ortho to the dimethylamino group (yielding

the 4-substituted indole) or para to it (yielding the 6-substituted indole).

Expert Insight: Due to the steric bulk of the -N(Me)₂ group, the reaction strongly favors the 6-

substituted indole (closure at the less hindered para position).[1] However, strong acid

catalysts can sometimes erode this selectivity.[1] Using weaker acids (e.g., acetic acid) or

Lewis acids (ZnCl₂) typically enhances the ratio of the desired 6-isomer.[1]

Pathway B: Pyrazole Condensation
Reaction with 1,3-dicarbonyls yields 1-(3-(dimethylamino)phenyl)pyrazoles. This reaction is

generally quantitative and regioselective, driven by the varying electrophilicity of the carbonyl

carbons.[1]

Visualizing the Mechanism
The following diagram illustrates the bifurcation in the Fischer Indole Synthesis and the

pyrazole formation pathway.
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Figure 1: Divergent synthesis pathways.[1] Note the regioselective preference for the 6-

substituted indole due to steric steering by the dimethylamino group.

Detailed Experimental Protocols
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Protocol A: Synthesis of 1-(3-
(dimethylamino)phenyl)-3,5-dimethyl-1H-pyrazole
Application: Creating kinase inhibitor scaffolds.

Reagents:

3-Hydrazinyl-N,N-dimethylaniline dihydrochloride (1.0 eq)

Acetylacetone (1.1 eq)[1]

Ethanol (Absolute)[1]

Triethylamine (2.2 eq)[1]

Step-by-Step Methodology:

Free Base Liberation: In a round-bottom flask, suspend the hydrazine dihydrochloride salt

(5.0 mmol) in Ethanol (20 mL). Add Triethylamine (11.0 mmol) dropwise at 0°C. Stir for 15

minutes until the solution becomes clear/homogeneous.

Condensation: Add Acetylacetone (5.5 mmol) dropwise. The reaction is exothermic; maintain

temperature <10°C during addition.

Reflux: Warm to room temperature, then heat to reflux (78°C) for 2 hours. Monitor via TLC

(Hexane:EtOAc 3:1).[1] The hydrazine spot should disappear.

Workup: Cool to room temperature. Remove solvent in vacuo.[2]

Purification: Dissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and

brine (15 mL). Dry over Na₂SO₄.[2]

Isolation: Concentrate to yield the crude pyrazole. Recrystallize from Ethanol/Water or purify

via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

Expected Outcome: Yellowish solid or oil. Yield: 85-95%. Validation: ¹H NMR should show the

disappearance of NH signals and the appearance of a pyrazole CH singlet (~6.0 ppm).[1]
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Protocol B: Regioselective Fischer Indole Synthesis
Application: Synthesis of 6-(dimethylamino)-1,2,3,4-tetrahydrocarbazole (Tryptamine analog

precursor).[1]

Reagents:

3-Hydrazinyl-N,N-dimethylaniline dihydrochloride (1.0 eq)

Cyclohexanone (1.1 eq)[1]

Acetic Acid (Glacial, solvent/catalyst)[1]

Step-by-Step Methodology:

Hydrazone Formation: Dissolve the hydrazine salt (5.0 mmol) in Glacial Acetic Acid (15 mL).

Add Cyclohexanone (5.5 mmol).[1] Stir at room temperature for 30 minutes.

Cyclization: Heat the mixture to 90°C. Evolution of ammonia (gas) indicates cyclization is

proceeding.

Critical Control Point: Do not exceed 100°C rapidly, as this promotes polymerization.[1]

Maintain 90°C for 3-4 hours.

Quenching: Cool the reaction mixture to 0°C. Slowly pour into an ice/NaOH mixture (to

neutralize the acetic acid and reach pH > 9).

Extraction: Extract with Dichloromethane (3 x 30 mL). The product is electron-rich and may

be prone to oxidation; keep solutions cool.

Purification: Flash chromatography is essential to separate the minor 4-isomer from the

major 6-isomer.

Mobile Phase: Toluene:Ethyl Acetate (gradient 95:5 to 80:20). The 6-isomer typically

elutes second due to higher polarity/interaction with silica.

Expected Outcome:
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Major Product: 6-(dimethylamino)-1,2,3,4-tetrahydrocarbazole (>80% regioselectivity).[1]

Validation: ¹H NMR analysis of the aromatic region. The 6-isomer will show a specific

coupling pattern (d, d, s) distinct from the 4-isomer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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